molecular formula C8H6Br2O2 B1644527 2,6-Dibromo-4-methylbenzoic acid CAS No. 128733-74-4

2,6-Dibromo-4-methylbenzoic acid

Cat. No.: B1644527
CAS No.: 128733-74-4
M. Wt: 293.94 g/mol
InChI Key: HPEDXYSIHYYYBL-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-methylbenzoic acid is an organic compound with the molecular formula C8H6Br2O2. It is a derivative of benzoic acid, where two bromine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 4th position. This compound is known for its applications in various chemical reactions and research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-4-methylbenzoic acid can be synthesized through several methods. One common method involves the bromination of 4-methylbenzoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically takes place in a solvent like acetic acid or carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzoic acids .

Scientific Research Applications

2,6-Dibromo-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-methylbenzoic acid involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, blocking its activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-methylbenzoic acid
  • 2,6-Dichloro-4-methylbenzoic acid
  • 4-Methylbenzoic acid

Uniqueness

2,6-Dibromo-4-methylbenzoic acid is unique due to the specific positioning of the bromine atoms and the methyl group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

2,6-dibromo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEDXYSIHYYYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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